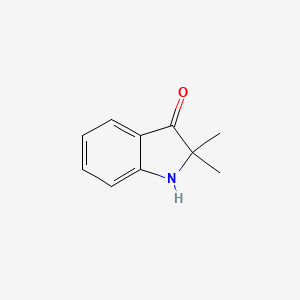

2,2-Dimethylindolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Dimethylindolin-3-one” is a chemical compound with the linear formula C10H11NO . It is a derivative of indolin-3-one, a type of indoline .

Synthesis Analysis

The synthesis of 2,2-dimethylindolin-3-one and its derivatives has been a subject of research. For instance, an efficient protocol for the synthesis of 2,2-disubstituted indolin-3-ones under mild conditions has been developed. This reaction involves the copper-catalyzed in situ oxidative de-aromatization of 2-arylindoles to indol-3-one, followed by self-dimerization as well as cross-addition with indoles under mild conditions . Another approach for the synthesis of 2,2-disubstituted indolin-3-ones is described using readily accessible aryl hydrazines and allyloxyketones .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethylindolin-3-one is characterized by the presence of a nitrogen atom (N), an oxygen atom (O), and ten carbon atoms © along with eleven hydrogen atoms (H) .

Chemical Reactions Analysis

The chemical reactions involving 2,2-dimethylindolin-3-one are quite interesting. For example, a study describes the synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylindolin-3-one include a density of 1.1±0.1 g/cm, a boiling point of 299.2±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 46.6±0.3 cm and a molar volume of 149.5±3.0 cm .

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Synthesis of Dicondensed Spiropyrans

2,2-Dimethylindolin-3-one derivatives have been utilized in the synthesis of dicondensed spiropyrans, showcasing potential in material science and organic chemistry. For instance, a study synthesized a compound by reacting Fischer base with 3,5-dichlorosalicylaldehyde in ethanol, leading to a compound belonging to the monoclinic system with specific space group and crystal dimensions (Zhang De-chun, 2013).

Crystal Structure Analysis

In another instance, 2,2-dimethylindolin-3-one derivatives were involved in the study of crystal structures. One study characterized a compound with crystal data including monoclinic system, space group, cell dimensions, and reflection data, providing valuable information for crystallography and material analysis (Jin, Dan, Zhang, Feng, De-chun, 2010).

Photophysical and Imaging Applications

Near Infrared Fluorescence Imaging and Photothermal Therapy

A study highlighted the development of carbon dots (CyCD) with intrinsic theranostic properties, synthesized from a hydrophobic cyanine dye derivative and polyethylene glycol. These carbon dots exhibited strong absorption and near-IR emission, facilitating their use in near infrared fluorescent imaging and photothermal therapy (M. Zheng et al., 2016).

Chemical Reaction Mechanism Analysis

Csp(3)-H Functionalization Studies

The mechanisms for the Csp(3)-H functionalization of certain compounds, including a derivative of 2,2-dimethylindolin-3-one, were investigated using computational methods. This study provided valuable insights into the interactions and potential reaction pathways, contributing to the understanding of organic reaction mechanisms (Da‐Gang Zhou, P. Zhou, Huanwang Jing, 2017).

Biophysical Applications

Lipid Membrane Probes

Compounds including dimethyl BODIPY fluorophore, related to 2,2-dimethylindolin-3-one derivatives, have been used in cell biology as lipid-containing probes. Their fluorescence properties, such as changes with fluorophore concentration and emission characteristics, have been characterized, offering insights for bio-imaging and cell biology studies (M. Dahim et al., 2002).

Organic Electronics

Organic Thin Film Transistors

Research into organic thin film transistors (OTFTs) based on dipolar donor–acceptor polymethine dyes, incorporating a derivative of 2,2-dimethylindolin-3-one, has been conducted. The studies provided insights into the correlation between molecular structure, film ordering, and hole charge transport ability, contributing to the field of organic electronics and materials science (Andreas Liess et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 1,3,3-Trimethyl-2-methyleneindoline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . These hazards might also apply to 2,2-Dimethylindolin-3-one, but specific safety data for this compound is not available in the search results.

Direcciones Futuras

Future research directions could involve the development of new synthetic strategies for 2,2-dimethylindolin-3-one and its derivatives, as well as the exploration of their potential applications in various fields. For instance, 2,3-dihydroindoles, which include 2,2-dimethylindolin-3-one, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Mecanismo De Acción

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s .

Mode of Action

It’s worth noting that indolin-2-one derivatives have shown inhibitory activity against ache . This suggests that 2,2-Dimethylindolin-3-one might interact with its targets in a similar manner, potentially leading to changes in nerve function.

Biochemical Pathways

Given the potential ache inhibitory activity, it could be inferred that the compound may affect cholinergic pathways, which are involved in transmitting signals in the nervous system .

Result of Action

Indolin-2-one derivatives have shown cytotoxic activity against various human cancer cell lines . This suggests that 2,2-Dimethylindolin-3-one might have similar effects, potentially leading to cell death in certain cancer cells.

Propiedades

IUPAC Name |

2,2-dimethyl-1H-indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXRUCZJLIHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylindolin-3-one | |

CAS RN |

3929-78-0 |

Source

|

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)

![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2941966.png)

![7-[(2,5-dimethylphenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941968.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)

![N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide](/img/structure/B2941972.png)